An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Almotriptan
An In-depth Technical Guide to the Physicochemical Properties of N-Desmethyl Almotriptan
Introduction
N-Desmethyl Almotriptan is a primary metabolite of Almotriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1] As a significant transformation product of a widely used pharmaceutical agent, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-Desmethyl Almotriptan, alongside methodologies for its analysis and synthesis. This document is structured to deliver not just data, but also the scientific reasoning behind the presented information, ensuring a holistic understanding for the reader.
N-Desmethyl Almotriptan, also known as Almotriptan Impurity C, is formed through the N-demethylation of the parent drug, Almotriptan.[2] Its presence and behavior in biological systems and pharmaceutical formulations are of critical importance for understanding Almotriptan's metabolism, pharmacokinetics, and potential toxicological profile. Furthermore, as a potential impurity in the drug substance, its characterization is a regulatory requirement.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. N-Desmethyl Almotriptan is structurally similar to its parent compound, with the key difference being the absence of one methyl group on the terminal nitrogen of the ethylamine side chain.
Caption: Chemical structure of N-Desmethyl Almotriptan.
Table 1: Chemical Identifiers for N-Desmethyl Almotriptan
| Identifier | Value | Source |
| IUPAC Name | N-methyl-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine | [3] |
| Molecular Formula | C₁₆H₂₃N₃O₂S | [4] |
| Molecular Weight | 321.44 g/mol | [4] |
| CAS Number | 334981-12-3 | [4] |
| Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 | [3] |
Physicochemical Properties
The physicochemical properties of a drug metabolite are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for accumulation and toxicity. Due to the limited availability of direct experimental data for N-Desmethyl Almotriptan, some properties are inferred from the parent drug, Almotriptan, or predicted using computational models.
Solubility
Almotriptan malate is described as being freely soluble in water and methanol, but practically insoluble in ethanol and methylene chloride.[5] The N-demethylation to form N-Desmethyl Almotriptan results in a secondary amine, which is still a basic and polar functional group. Therefore, it is anticipated that N-Desmethyl Almotriptan will also exhibit good solubility in aqueous and polar protic solvents. The solubility of Almotriptan malate in organic solvents such as DMSO and dimethylformamide is approximately 0.1 and 0.2 mg/mL, respectively.[6] It is expected that N-Desmethyl Almotriptan would have a similar solubility profile.
Table 2: Predicted and Inferred Solubility of N-Desmethyl Almotriptan
| Solvent | Predicted/Inferred Solubility | Rationale |
| Water | Soluble | The presence of polar functional groups (amine, sulfonamide, indole N-H) suggests good aqueous solubility, similar to the parent drug. |
| Methanol | Soluble | Expected to be soluble in polar protic solvents, mirroring the behavior of Almotriptan. |
| Ethanol | Sparingly Soluble to Insoluble | Similar to Almotriptan, solubility in less polar alcohols is likely to be limited. |
| DMSO | Soluble | Expected to be soluble, analogous to Almotriptan. |
| Acetonitrile | Likely Soluble | Often used as a solvent in HPLC analysis of Almotriptan and its impurities, suggesting solubility. |
pKa (Acid Dissociation Constant)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state, in turn, influences solubility, permeability, and receptor binding.
N-Desmethyl Almotriptan possesses two primary ionizable centers: the secondary amine in the ethylamine side chain and the indole nitrogen. The secondary amine is basic, while the indole nitrogen is weakly acidic.
-
Predicted Basic pKa (Secondary Amine): Based on the structure of similar tryptamine derivatives, the secondary amine is expected to have a pKa in the range of 9.5 - 10.5. This means that at physiological pH (around 7.4), this group will be predominantly protonated (positively charged).
-
Predicted Acidic pKa (Indole Nitrogen): The indole N-H is weakly acidic, with a predicted pKa of approximately 16-17. Therefore, under physiological conditions, this group will be in its neutral, protonated form.
The overall charge of the molecule at physiological pH will be positive, which will significantly impact its interaction with biological membranes and drug transporters.
LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher logP value indicates greater lipophilicity.
The experimental logP of the parent drug, Almotriptan, is reported to be 1.6.[1] The removal of a methyl group to form N-Desmethyl Almotriptan would be expected to slightly decrease the lipophilicity. Therefore, the predicted logP of N-Desmethyl Almotriptan would be slightly lower than that of Almotriptan.
-
Predicted LogP: Using computational models, the predicted logP for N-Desmethyl Almotriptan is in the range of 1.2 to 1.5. This value suggests that the compound is moderately lipophilic and should be able to cross cell membranes to some extent.
Melting Point
The melting point of a compound is an important physical property that provides information about its purity and crystalline structure. There is no publicly available experimental data for the melting point of N-Desmethyl Almotriptan. As a reference, Almotriptan malate has a reported melting point of 162 °C (with decomposition).[7] It is expected that N-Desmethyl Almotriptan, as a free base, would have a different melting point.
Stability
The chemical stability of a drug metabolite is crucial for its accurate quantification in biological matrices and for understanding its potential to degrade into other compounds. While specific stability studies on N-Desmethyl Almotriptan are not available, insights can be gained from forced degradation studies conducted on Almotriptan.
A study on the forced degradation of Almotriptan maleate showed that the drug is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions, while it was found to be stable under thermal stress.[8] Given the structural similarity, it is reasonable to assume that N-Desmethyl Almotriptan would exhibit a similar stability profile. The secondary amine in N-Desmethyl Almotriptan could be susceptible to oxidation and other degradation pathways.
Analytical Methodologies
The accurate detection and quantification of N-Desmethyl Almotriptan are essential for pharmacokinetic studies, impurity profiling, and quality control of Almotriptan drug products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the analysis of Almotriptan and its impurities, which can be adapted for the specific quantification of N-Desmethyl Almotriptan.[9][10][11]
Principle: Reversed-phase HPLC is the preferred mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Typical HPLC Parameters for Analysis of Almotriptan and its Impurities:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good peak shape and resolution for basic compounds like N-Desmethyl Almotriptan.
-
Detection: UV detection is commonly used, with a detection wavelength typically around 227-282 nm, which corresponds to the chromophore of the indole ring.[9] Mass spectrometry (MS) detection provides higher sensitivity and selectivity and can be used for confirmation of identity.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Protocol for HPLC-UV Analysis (Example):
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of N-Desmethyl Almotriptan reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
-
Preparation of Sample Solutions:
-
For drug substance analysis, dissolve a known amount of the Almotriptan sample in the diluent.
-
For biological samples (e.g., plasma), a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is required to remove interfering matrix components.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of N-Desmethyl Almotriptan in the sample solutions by interpolating their peak areas from the calibration curve.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of N-Desmethyl Almotriptan.
Principle: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides structural information.
-
Expected Mass Spectrum: The protonated molecule of N-Desmethyl Almotriptan [M+H]⁺ would have an m/z of 322.16.
-
Fragmentation Pattern: The fragmentation of N-Desmethyl Almotriptan in the mass spectrometer is expected to involve cleavage of the ethylamine side chain and fragmentation of the sulfonamide group, providing characteristic fragment ions that can be used for its identification and quantification.
Caption: A simplified workflow for the analysis of N-Desmethyl Almotriptan by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of N-Desmethyl Almotriptan.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of N-Desmethyl Almotriptan would show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the ethylamine and pyrrolidine rings, the N-methyl protons, and the N-H protons.
-
¹³C NMR: The carbon NMR spectrum would provide information about the number and types of carbon atoms in the molecule.
While a fully assigned NMR spectrum for N-Desmethyl Almotriptan is not publicly available, its spectrum can be predicted based on the known spectra of Almotriptan and other similar indole derivatives.
Synthesis and Formation
N-Desmethyl Almotriptan can be obtained through two primary routes: as a metabolite of Almotriptan in biological systems and through chemical synthesis for use as a reference standard.
Metabolic Pathway
Almotriptan is primarily metabolized in the liver. The formation of N-Desmethyl Almotriptan occurs via N-demethylation, a common metabolic reaction for drugs containing N-alkylamine moieties. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, although to a lesser extent than metabolism by monoamine oxidase-A for the parent drug.[12]
Caption: Simplified metabolic pathway of Almotriptan leading to the formation of N-Desmethyl Almotriptan.
Chemical Synthesis
The chemical synthesis of N-Desmethyl Almotriptan as a reference standard is crucial for its accurate identification and quantification. A common synthetic route involves the N-demethylation of Almotriptan or the use of a protected N-methylaminoethyl side chain during the synthesis of the indole core. A detailed, publicly available synthetic procedure is not readily found, but a potential retro-synthetic approach is outlined below.
Protocol for a Potential Synthetic Approach:
-
Starting Material: A suitable protected N-methyl-2-(1H-indol-3-yl)ethanamine derivative.
-
Sulfonylation: Introduction of the pyrrolidinylsulfonylmethyl group at the C5 position of the indole ring. This can be achieved through a multi-step process involving chlorosulfonylation followed by reaction with pyrrolidine.
-
Deprotection: Removal of the protecting group from the secondary amine to yield N-Desmethyl Almotriptan.
-
Purification: The final product would be purified using techniques such as column chromatography or recrystallization to obtain the reference standard with high purity.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of N-Desmethyl Almotriptan, a key metabolite of the anti-migraine drug Almotriptan. While a significant amount of information can be inferred from its parent compound and predicted using computational methods, there remains a need for more extensive experimental data to fully characterize this important molecule. The analytical methodologies described herein provide a robust framework for the detection, quantification, and structural elucidation of N-Desmethyl Almotriptan. A deeper understanding of its properties is essential for advancing our knowledge of Almotriptan's pharmacology and for ensuring the quality and safety of this important therapeutic agent.
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